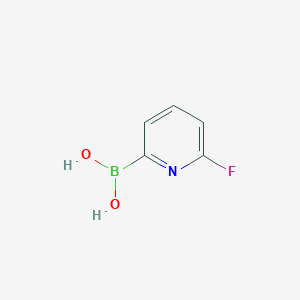

6-Fluoropyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRPJYXNBIBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628609 | |

| Record name | (6-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916176-61-9 | |

| Record name | (6-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoropyridine-2-boronic acid CAS number and properties

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid for Researchers and Drug Development Professionals

Introduction

This compound is a key organoboron compound utilized extensively in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable building block in synthetic organic chemistry. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel pharmaceuticals. Boronic acids are recognized for their versatile reactivity, stability, and low toxicity, and their degradation to boric acid is considered environmentally benign.[1]

Core Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 916176-61-9 | [2][3][4] |

| Chemical Formula | C₅H₅BFNO₂ | [2][3][4] |

| Molecular Weight | 140.91 g/mol | [4][5] |

| IUPAC Name | (6-Fluoropyridin-2-yl)boronic acid | [3] |

| Synonyms | This compound, (6-Fluoro-2-pyridyl)boronic acid, B-(6-Fluoro-2-pyridinyl)-boronic acid | [3] |

| Physical State | Solid | [5] |

| MDL Number | MFCD08705713 | [2][4] |

| PubChem CID | 22832111 | [2] |

Applications in Drug Discovery and Development

Boronic acids are pivotal in the synthesis of complex organic molecules that form the core of new drug candidates.[6] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acid substrates.[7][8]

This compound is particularly significant for several reasons:

-

Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, allowing them to interact with biological targets.[1]

-

Pharmaceutical Scaffolding: The 2-substituted pyridine motif is a common scaffold in numerous natural products and pharmaceutically active compounds.[9]

-

Enhanced Pharmacokinetics: The incorporation of fluorine into drug candidates can improve key properties such as metabolic stability, bioavailability, and binding affinity.[6][8] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to an improved in-vivo half-life.[8]

This reagent is therefore highly valued for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of molecules in oncology, virology, and other therapeutic areas.[6][10]

Experimental Protocols

Synthesis of this compound

The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester at low temperatures.[1] The following is a representative protocol adapted from the synthesis of a similar compound, 2-fluoropyridine-4-boronic acid.[11]

Reaction:

-

Dissolve 6-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction to slowly warm to -20 °C over one hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by acidifying the mixture to pH 2 with aqueous HCl (e.g., 3N HCl).

-

Stir the mixture at room temperature for 15 minutes.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid product.

Caption: Synthesis workflow for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[12] The following is a general and robust protocol for the cross-coupling of this compound with an aryl halide. The difficulty in coupling 2-pyridyl nucleophiles often stems from slow transmetalation and rapid protodeboronation; specific conditions are chosen to mitigate these issues.[9][13]

Materials:

-

Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[13]

-

Ligand (if required, e.g., SPhos, XPhos) (2-4 mol%)[13]

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[13][14]

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

-

Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-part system).

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9][14]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide starting material is fully consumed.

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude residue by flash column chromatography on silica gel to obtain the final 2-arylpyridine product.[14]

Caption: Suzuki-Miyaura cross-coupling catalytic cycle and workflow.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 6-氟吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 11. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Spectral Characterization of 6-Fluoropyridine-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Fluoropyridine-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted spectral data based on analysis of related compounds, alongside detailed, generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a boronic acid group at the 2-position. This substitution pattern imparts unique electronic properties and reactivity, making it a significant reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules in drug discovery and materials science. The fluorine atom can modulate the pKa of the boronic acid and influence the pharmacokinetic properties of resulting compounds. Accurate spectral characterization is paramount for confirming the structure, purity, and stability of this reagent in any research and development setting.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for similar compounds, including 2-fluoropyridine, 2-bromopyridine, pyridine-2-boronic acid, and other fluorinated pyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.20 | br s | - | B(OH)₂ |

| ~7.95 | t | ~7.8 | H4 |

| ~7.60 | dd | ~7.8, 2.5 | H3 |

| ~7.15 | dd | ~7.8, 2.5 | H5 |

Note: The boronic acid protons (B(OH)₂) are expected to be a broad singlet and may exchange with water in the solvent. The chemical shifts and coupling constants are estimations and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~163.0 | d | ¹J(C,F) ≈ 240 | C6 |

| ~150.0 (broad) | s | - | C2 |

| ~142.0 | d | ³J(C,F) ≈ 15 | C4 |

| ~125.0 | d | ⁴J(C,F) ≈ 4 | C3 |

| ~110.0 | d | ²J(C,F) ≈ 35 | C5 |

Note: The carbon attached to the boron atom (C2) is expected to exhibit significant broadening due to the quadrupolar relaxation of the boron nucleus, which may render it difficult to observe.[1] Carbon-fluorine couplings are approximate.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~ -68 to -72 | t | ~8 |

Note: The chemical shift is referenced to CFCl₃. The fluorine atom is expected to couple with the adjacent proton (H5).

Table 4: Representative Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 142.03 | [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂) |

| 124.02 | [M+H - H₂O]⁺ |

| 164.02 | [M+Na]⁺ |

Note: Boronic acids are known to be challenging to analyze by mass spectrometry and may form dehydrated cyclic anhydrides (boroxines) or solvent adducts in the ion source.

Table 5: Representative Infrared (IR) Spectral Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |

| ~1610 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1470 | Medium | C-C stretch (pyridine ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1080 | Medium | B-C stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Using a protic solvent like Methanol-d₄ can help to break down potential oligomeric species of the boronic acid.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Proton decoupling can be used to simplify the spectrum.

-

Use an appropriate fluorine frequency for the spectrometer.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Synthesis and Analysis Workflow

A plausible synthetic route to this compound involves the lithiation of a suitable precursor, such as 2-bromo-6-fluoropyridine, followed by quenching with a borate ester and subsequent hydrolysis. The characterization of the final product is a critical step to ensure its identity and purity.

References

Solubility of 6-Fluoropyridine-2-boronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoropyridine-2-boronic acid, a key building block in modern medicinal chemistry and materials science. Given the general scarcity of publicly available, quantitative solubility data for this specific reagent, this document outlines its expected solubility based on established chemical principles and data from analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values and presents a visualization of a key reaction pathway where this compound's solubility is a critical parameter.

Expected Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, promoting dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Generally Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMSO and DMF are expected to be excellent solvents. |

| Ethers | Diethyl ether, Dioxane | Moderately to Sparingly Soluble | Ethers are less polar than aprotic solvents like DMSO but can still engage in some dipole-dipole interactions and act as hydrogen bond acceptors.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have moderate polarity and can dissolve a range of organic compounds. Phenylboronic acid, a related compound, shows moderate solubility in chloroform.[1] |

| Nonpolar | Toluene, Hexanes, Cyclohexane | Sparingly Soluble to Insoluble | The high overall polarity of this compound limits its interaction with nonpolar solvents. Hydrocarbons are often used to precipitate boronic acids.[1] |

Note: This qualitative assessment is based on general chemical principles and data for analogous compounds.[2] Experimental verification is strongly recommended for specific applications.

Factors Influencing Solubility

The solubility of boronic acids can be a complex property influenced by several factors:

-

Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] These boroxines are typically less polar and, consequently, less soluble in polar solvents than the corresponding boronic acid. This equilibrium between the acid and its boroxine can complicate solubility measurements.

-

Solvent Polarity: As indicated in the table, the polarity of the solvent is a primary determinant of solubility. Polar solvents are generally more effective at dissolving polar molecules like this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship, however, can be complex for boronic acids due to the temperature-dependent equilibrium with their boroxines.

-

pH (in aqueous solutions): The boronic acid moiety is a Lewis acid and can exist in different ionization states depending on the pH, which significantly affects its aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are essential. The following are detailed protocols for the determination of thermodynamic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. Each vial should contain a known volume of a different organic solvent to be tested. The presence of excess solid at the end of the experiment is crucial.[4]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3] Subsequently, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7][8]

-

Construct a calibration curve from the standards and use it to determine the concentration of the analyte in the saturated solution.

-

Logical Relationship: The Role of Solubility in Suzuki-Miyaura Cross-Coupling

This compound is a vital reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this transformation. All reactants must be sufficiently dissolved to allow for effective interaction within the catalytic cycle. The diagram below illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling.

The cycle begins with the oxidative addition of an organic halide to the active Pd(0) catalyst.[9][10] This is followed by transmetalation, where the organic group from the boronic acid (after activation by a base) is transferred to the palladium complex.[11][12] Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9][13] Adequate solubility of the this compound is particularly crucial for the base activation and transmetalation steps.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. enamine.net [enamine.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. youtube.com [youtube.com]

- 13. rose-hulman.edu [rose-hulman.edu]

Synthesis and Characterization of 6-Fluoropyridine-2-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoropyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. The document outlines a detailed synthetic protocol, methods for purification, and a full characterization profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the successful preparation and validation of this versatile reagent.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery and organic synthesis. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom on the pyridine ring can significantly alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[3] This makes this compound a valuable synthon for the construction of complex pharmaceutical intermediates and novel materials.[4]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-bromo-6-fluoropyridine, from 2,6-dibromopyridine. The second step is a halogen-metal exchange reaction followed by borylation to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and provide a reliable method for the synthesis and purification of this compound.[5][6]

Synthesis of 2-bromo-6-fluoropyridine

-

Reaction Setup: In a distillation apparatus, combine 2,6-dibromopyridine (1.0 eq), potassium fluoride (1.5 eq), and 18-crown-6 (0.1 eq).

-

Reaction Conditions: Heat the mixture to 190°C under a vacuum of 200 mbar.

-

Product Isolation: The product, 2-bromo-6-fluoropyridine, will distill from the reaction mixture. Collect the distillate.[5]

Synthesis of this compound

-

Reaction Setup: To a solution of 2-bromo-6-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1), cool the reaction mixture to -78°C under a nitrogen atmosphere.

-

Lithiation: Slowly add n-butyllithium (1.2 eq, e.g., 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78°C.

-

Borylation: Stir the reaction mixture at -78°C for 30 minutes after the addition is complete. Then, allow the mixture to slowly warm to -20°C over 1 hour.

-

Quenching and Workup: Acidify the reaction mixture to a pH of approximately 2 with aqueous HCl (e.g., 3N). Stir at room temperature for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification

Crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether or by column chromatography on silica gel.

Characterization Data

The following tables summarize the key physical and spectral data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 916176-61-9 | [7] |

| Molecular Formula | C₅H₅BFNO₂ | [7] |

| Molecular Weight | 140.91 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 327 °C | [7] |

| Density | 1.34 g/cm³ | [7] |

Spectroscopic Data (Expected)

The following data are based on the analysis of structurally similar compounds and represent the expected spectral characteristics of this compound.

Table 4.2.1: ¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | d | H-3 |

| ~7.9 | t | H-4 |

| ~7.1 | d | H-5 |

| variable | br s | B(OH)₂ |

Table 4.2.2: ¹³C NMR

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~164 (d, J≈240 Hz) | d | C-6 |

| ~148 (d, J≈15 Hz) | d | C-4 |

| ~138 (broad) | s | C-2 |

| ~120 (d, J≈5 Hz) | d | C-3 |

| ~110 (d, J≈40 Hz) | d | C-5 |

Table 4.2.3: ¹⁹F NMR

| Chemical Shift (ppm) | Reference |

| ~ -69 | CFCl₃ |

Table 4.2.4: ¹¹B NMR

| Chemical Shift (ppm) | Comments |

| ~ 28-32 | Broad singlet, characteristic of a trigonal planar boronic acid. |

Table 4.2.5: Mass Spectrometry (MS)

| m/z | Ion |

| 141.04 | [M+H]⁺ |

| 123.03 | [M-H₂O+H]⁺ |

Table 4.2.6: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~1600 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1350 | Strong | B-O stretch |

| ~1100 | Strong | C-F stretch |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

Caption: From synthesis to validated product workflow.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds and functional materials.

-

Suzuki-Miyaura Cross-Coupling: It serves as a key coupling partner in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.[9][10] The fluorine substituent can enhance the pharmacological properties of the final products.[3]

-

Proteasome Inhibitors: Boronic acids are a well-established class of proteasome inhibitors used in cancer therapy. Novel fluorinated pyridine-containing boronic acids are of interest for the development of new anti-cancer agents.[2][11]

-

Organic Electronics: The electron-withdrawing nature of the fluoropyridyl group makes this compound a candidate for incorporation into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][12]

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. fishersci.pt [fishersci.pt]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-フルオロ-5-ピリジルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

Analysis of 6-Fluoropyridine-2-boronic Acid Crystal Structure: A Methodological and Predictive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the essential methodologies for the crystal structure analysis of 6-Fluoropyridine-2-boronic acid. While a comprehensive search of public databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound, this document provides a detailed framework for such an analysis. It covers the necessary experimental protocols and predictive insights based on the known crystal structures of analogous compounds.

Synthesis and Crystallization

The initial and critical step in crystal structure analysis is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A common route for the synthesis of pyridine boronic acids involves a lithium-halogen exchange followed by borylation.

-

Materials: 2-Bromo-6-fluoropyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, and aqueous hydrochloric acid.

-

Procedure:

-

Dissolve 2-Bromo-6-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

-

After stirring for a specified time, add triisopropyl borate dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is often a trial-and-error process involving various techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Crystallography

Once suitable single crystals are obtained, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its structural features based on related compounds. Phenylboronic acids and other fluorinated pyridine derivatives often exhibit characteristic intermolecular interactions that dictate their crystal packing.

Expected Molecular Structure:

The molecule will consist of a planar pyridine ring with a fluorine atom at the 6-position and a boronic acid group [-B(OH)₂] at the 2-position. The boronic acid group itself is expected to be relatively planar.

Potential Intermolecular Interactions:

-

Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl groups of the boronic acid. Boronic acids typically form dimeric structures through strong O-H···O hydrogen bonds between two molecules.

-

N···H-O Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming N···H-O hydrogen bonds with the hydroxyl groups of neighboring molecules.

-

C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds involving the pyridine ring hydrogens and the fluorine atom or boronic acid oxygen atoms are also likely to be present, further stabilizing the crystal lattice.

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the rings are packed in a parallel or offset fashion.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables as shown below. The values provided are hypothetical and for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₅H₅BFNO₂ |

| Formula weight | 140.91 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.10 |

| b (Å) | 12.30 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 593.0 |

| Z | 4 |

| Calculated density (Mg/m³) | 1.578 |

| Absorption coefficient (mm⁻¹) | 0.141 |

| F(000) | 288 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 3.5 to 27.5 |

| Reflections collected | 5400 |

| Independent reflections | 1350 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-F(1) | 1.35 | F(1)-C(1)-N(1) | 118.0 |

| C(2)-B(1) | 1.55 | C(2)-B(1)-O(1) | 121.0 |

| B(1)-O(1) | 1.37 | C(2)-B(1)-O(2) | 119.0 |

| B(1)-O(2) | 1.37 | O(1)-B(1)-O(2) | 120.0 |

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow from synthesis to crystal structure analysis.

Predicted Intermolecular Interactions in this compound Crystal

Caption: Predicted key intermolecular interactions in the crystal structure.

Theoretical Insights into the Reactivity of 6-Fluoropyridine-2-boronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 6-Fluoropyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. While direct computational studies on this specific molecule are not extensively available in published literature, this paper synthesizes findings from theoretical studies on analogous fluorinated and pyridine-containing boronic acids to project its reactivity profile. The primary focus is on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide includes a detailed analysis of the electronic effects of the fluorine substituent, a summary of expected quantitative reactivity data based on theoretical models, a generalized experimental protocol for its application in Suzuki-Miyaura coupling, and visual representations of the reaction mechanism and experimental workflow.

Introduction: The Role of Fluorinated Pyridine Boronic Acids in Modern Chemistry

The incorporation of a fluorine atom into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Pyridine scaffolds are also ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. Consequently, fluorinated pyridine boronic acids, such as this compound, are of significant interest as versatile building blocks for the synthesis of complex organic molecules.

Boronic acids are most notably employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The reactivity of the boronic acid is a critical factor in the success of this transformation. This guide delves into the theoretical aspects that govern the reactivity of this compound, providing a predictive framework for its behavior in synthetic applications.

Theoretical Reactivity Profile

The reactivity of this compound in the context of the Suzuki-Miyaura reaction is primarily influenced by the electronic properties of the fluorinated pyridine ring.

Electronic Effects of the Fluorine Substituent

Fluorine is the most electronegative element, and its presence at the 6-position of the pyridine ring has a profound electron-withdrawing effect.[1] This effect decreases the electron density of the pyridine ring, which in turn influences several key aspects of the Suzuki-Miyaura catalytic cycle:

-

Increased Lewis Acidity: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid moiety.[1]

-

Impact on Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura reaction.[1] For electron-deficient boronic acids, this step can be disfavored, potentially leading to lower reaction yields compared to their non-fluorinated or electron-rich counterparts.[1]

Quantitative Reactivity Parameters (Based on Analogous Systems)

Table 1: Calculated Bond Lengths of Simple Boronic and Borinic Acids (MP2(FC)/aug-cc-pVTZ level)

| Compound | Bond | Bond Length (Å) |

| F–B(OH)₂ | B-F | 1.338 |

| F–B(OH)₂ | B-O | 1.361 |

| H₂N–B(OH)₂ | B-N | 1.409 |

| H₂N–B(OH)₂ | B-O | 1.370 |

Data extrapolated from a computational investigation on aliphatic boronic and borinic acids.[3]

Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps (DFT Studies)

| Catalytic Step | Reactants | Activation Energy (kcal/mol) |

| Oxidative Addition | Aryl-Halide + Pd(0) | ~10-15 |

| Transmetalation | Aryl-Pd(II)-Halide + Boronic Acid | ~15-25 |

| Reductive Elimination | Diaryl-Pd(II) | ~5-10 |

These values represent a general range observed in various DFT studies of the Suzuki-Miyaura reaction and are not specific to this compound. The actual values can vary significantly based on the specific substrates, catalyst, ligands, and solvent system used.[4]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.

Materials

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Inert gas (Argon or Nitrogen)

Procedure

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent. If necessary, add degassed water.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the major steps in performing a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Theoretical considerations suggest that the strong electron-withdrawing effect of the fluorine atom increases the Lewis acidity of the boronic acid but may hinder the rate-determining transmetalation step. While specific quantitative theoretical data for this molecule remains elusive in the literature, a general understanding of its reactivity can be inferred from studies on analogous compounds. The provided experimental protocol offers a starting point for the practical application of this reagent, with the caveat that optimization is likely necessary. The continued exploration of the reactivity of such fluorinated building blocks will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 6-Fluoropyridine Boronic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-fluoropyridine boronic acids, a class of compounds with significant potential in drug discovery. Boronic acids are crucial pharmacophores due to their unique ability to form reversible covalent bonds, and the introduction of a fluorine atom to the pyridine ring can significantly modulate their physicochemical and biological properties.[1][2] This document details the core computational methodologies, summarizes key quantitative data, and presents experimental protocols relevant to the theoretical investigation of these molecules. The insights gained from these calculations can accelerate the rational design of novel therapeutics.[3]

Introduction: The Significance of 6-Fluoropyridine Boronic Acids

Boronic acids and their derivatives are of high interest in medicinal chemistry for their ability to interact with biological targets through various binding modes, including the formation of covalent adducts with nucleophilic residues in proteins.[4] The boron atom's electronic properties, particularly its transition from a trigonal sp² to a tetrahedral sp³ hybridization state upon binding, are central to its mechanism of action.[3]

The incorporation of a fluorine atom, particularly at the 6-position of the pyridine ring, offers several advantages in drug design. Fluorine's high electronegativity can influence the acidity of the boronic acid moiety, which is a critical parameter for its interaction with biological targets.[5] Furthermore, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[1][2] Quantum chemical calculations provide a powerful in silico approach to understanding these effects at the molecular level.[6]

Core Computational Methodologies

Density Functional Theory (DFT) has proven to be a reliable and widely used method for studying boronic acid derivatives, offering a good balance between computational cost and accuracy.[3][7] The choice of functional and basis set is crucial for obtaining meaningful results.

A Typical DFT Workflow

A standard computational protocol for investigating 6-fluoropyridine boronic acids involves several key steps:

-

Structure Preparation: An initial 3D molecular structure of the 6-fluoropyridine boronic acid is constructed.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular geometry.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: A range of electronic and structural properties are then calculated on the optimized geometry. These can include:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to understand chemical reactivity.[6]

-

Natural Bond Orbital (NBO) Analysis: To investigate donor-acceptor interactions and charge distribution within the molecule.[8]

-

Calculation of pKa: To predict the acidity of the boronic acid, a key factor in its biological activity.[9]

-

Reaction Pathway Modeling: To study the mechanism of interaction with biological targets.[3]

-

The following DOT script visualizes this typical DFT workflow:

Tabulated Quantitative Data

The following tables summarize key computational parameters and calculated properties for representative pyridine boronic acids, providing a basis for comparison and understanding the influence of fluorine substitution.

Table 1: Recommended Levels of Theory and Basis Sets for Boronic Acid Calculations

| Level of Theory | Basis Set | Typical Application | Reference(s) |

| M06-2X | 6-311++G(3df,2pd) | Accurate electronic structure and binding energies | [10][11] |

| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational analysis | [6] |

| B3LYP | 6-31+G(d,p) | General property calculations and FMO analysis | [7][8] |

| M06-2X | 6-31+G(d,p) | pKa calculations | [9] |

| MP2 | 6-31G* / cc-pVDZ | Fragment Molecular Orbital (FMO) calculations | [12] |

Table 2: Calculated Electronic Properties of Phenylboronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylboronic Acid | -7.02 | -1.54 | 5.48 | 2.15 |

| 3-Fluorophenylboronic Acid | -7.15 | -1.68 | 5.47 | 1.48 |

| 4-Fluorophenylboronic Acid | -7.08 | -1.61 | 5.47 | 2.95 |

Note: The values presented here are illustrative and can vary depending on the specific computational method and basis set used. These values are derived from typical quantum chemical calculations and serve as a comparative guide.

Detailed Experimental Protocols

The following protocols outline the methodologies for performing the quantum chemical calculations described in this guide.

Protocol for Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Input Preparation:

-

Define the molecular geometry of the 6-fluoropyridine boronic acid in the input file using Cartesian coordinates or Z-matrix format.

-

Specify the charge and multiplicity of the molecule.

-

Include the keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution: Run the calculation on a high-performance computing cluster.

-

Analysis:

-

Verify the convergence of the optimization.

-

Examine the output file to ensure there are no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized Cartesian coordinates for subsequent calculations.

-

Protocol for Frontier Molecular Orbital (FMO) Analysis

-

Software: Gaussian 09/16 with GaussView, or other visualization software.

-

Method: Use the optimized geometry from the previous protocol.

-

Calculation Type: A single-point energy calculation is typically sufficient.

-

Input:

-

Use the same level of theory and basis set as the optimization.

-

Include keywords to generate checkpoint files (.chk or .wfx) for visualization.

-

-

Execution: Run the single-point energy calculation.

-

Visualization:

-

Open the generated checkpoint file in the visualization software.

-

Generate and visualize the HOMO and LUMO isosurfaces to analyze their spatial distribution.

-

Record the energies of the HOMO and LUMO to calculate the energy gap.

-

Signaling Pathways and Logical Relationships in Drug Action

The interaction of a 6-fluoropyridine boronic acid inhibitor with its target enzyme can be conceptualized as a signaling pathway. The following diagram illustrates the logical flow from inhibitor binding to the therapeutic effect.

Conclusion

Quantum chemical calculations are indispensable tools in modern drug discovery for the study of promising molecules like 6-fluoropyridine boronic acids.[3] By providing detailed insights into their electronic structure, reactivity, and potential interactions with biological targets, these computational methods can significantly de-risk and accelerate the development of new and effective therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working in this exciting field.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. researchgate.net [researchgate.net]

- 9. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cations brought together by hydrogen bonds: the protonated pyridine-boronic acid dimer explained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

The Advent of a Key Building Block: A Literature Review on the Discovery and Synthesis of 6-Fluoropyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid has emerged as a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 6-fluoropyridin-2-yl moiety into complex molecules. The presence of the fluorine atom at the 6-position of the pyridine ring can significantly influence the physicochemical properties of the resulting compounds, including their metabolic stability, binding affinity, and lipophilicity, making this reagent particularly attractive for drug discovery programs. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, including detailed experimental protocols and a summary of relevant data.

While a singular seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis relies on a well-established and widely practiced methodology for the preparation of pyridine boronic acids. The most common and logical synthetic route involves the halogen-metal exchange of a suitable halopyridine precursor followed by borylation with a trialkyl borate.

The Prevailing Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-bromo-6-fluoropyridine. This process involves:

-

Lithiation: A halogen-metal exchange reaction at a low temperature using an organolithium reagent, typically n-butyllithium, to generate a highly reactive 6-fluoro-2-lithiopyridine intermediate.

-

Borylation: The subsequent reaction of the lithiated intermediate with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

This synthetic strategy is a standard and reliable method for the preparation of a wide array of aryl and heteroaryl boronic acids.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound, compiled from analogous procedures for related fluorinated pyridine boronic acids.

Materials:

-

2-Bromo-6-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with 2-bromo-6-fluoropyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.1 to 1.2 equivalents) is added dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether or ethyl acetate to remove any unreacted starting material and byproducts.

-

Isolation: The pH of the aqueous layer is adjusted as necessary, and the product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) to afford the final product as a white to off-white solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

While specific quantitative data from the initial discovery is unavailable, the following tables present the expected and typically reported data for the synthesis of this compound and its precursor, based on analogous reactions in the literature.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | 2-Bromo-6-fluoropyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Expected Yield | 60-80% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₅BFNO₂ |

| Molecular Weight | 140.91 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 916176-61-9 |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2 (s, 2H, -B(OH)₂), ~7.8-7.9 (m, 1H), ~7.4-7.5 (m, 1H), ~7.1-7.2 (m, 1H) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -70 to -72 |

| ¹¹B NMR (DMSO-d₆) | δ (ppm): ~ 20-22 (broad) |

| Mass Spectrometry (ESI) | m/z: [M-H]⁻ calculated for C₅H₄BFNO₂⁻: 139.03, found ~139.0 |

Conclusion

The discovery and development of this compound, while not marked by a single pioneering publication, is a testament to the robustness and versatility of established organometallic chemistry. The synthetic route via lithiation of 2-bromo-6-fluoropyridine followed by borylation is a reliable and efficient method for its preparation. As a key building block, this compound continues to play a significant role in advancing drug discovery and materials science, enabling the synthesis of novel compounds with tailored properties. This guide provides researchers with a foundational understanding of its synthesis and characterization, facilitating its effective application in their respective fields.

An In-depth Technical Guide to 6-Fluoropyridine-2-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a fluorine atom and a boronic acid moiety, make it a versatile building block for the synthesis of complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of resulting compounds, such as pKa and metabolic stability, which is of particular interest in drug design.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physical and Chemical Properties

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BFNO₂ | |

| Molecular Weight | 140.91 g/mol | [2] |

| Appearance | White to off-white solid (presumed) | [3] |

| Melting Point | Data not available. The isomeric 6-Fluoropyridine-3-boronic acid has a melting point of 177-178 °C (with decomposition). | |

| Boiling Point | 327 °C | [2] |

| Density | 1.34 g/cm³ | [2] |

| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in nonpolar solvents like toluene and hexanes. | [3] |

| pKa | Estimated to be in the range of 4-5. The pKa of pyridinium ion is 5.2, and the electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the boronic acid. | [4][5] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 916176-61-9 | [2] |

| PubChem CID | 22832111 | [2] |

| IUPAC Name | (6-fluoropyridin-2-yl)boronic acid | [2] |

| SMILES | B(C1=NC(=CC=C1)F)(O)O | [2] |

| InChI | InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | [2] |

Synthesis

A common and established method for the synthesis of pyridine boronic acids involves a halogen-metal exchange reaction followed by borylation. For this compound, a plausible synthetic route starts from 2-bromo-6-fluoropyridine.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of the utility of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in many pharmaceutical compounds.[6]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl halide. This can be adapted for this compound.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand (if separate) to the reaction vessel.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Spectral Data

¹H and ¹³C NMR Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) and Multiplicity | Key Features |

| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm. Boronic acid protons (B(OH)₂): broad singlet, ~5.0-6.0 ppm, may be exchangeable with D₂O. | The fluorine atom will cause splitting of adjacent proton signals (J-coupling). The pattern of signals in the aromatic region will be indicative of the substitution pattern. |

| ¹³C NMR | Aromatic carbons: ~110-165 ppm. Carbon attached to boron (C-B): may be broad due to quadrupolar relaxation of the boron nucleus. | The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF). Other carbons in the ring will show smaller, longer-range C-F couplings. |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3200 (broad) | O-H stretching of the boronic acid |

| ~1600 | C=C and C=N stretching of the pyridine ring |

| ~1450 | C-F stretching |

| ~1350 | B-O stretching |

| 900 - 650 | C-H out-of-plane bending, indicative of the substitution pattern |

Mass Spectrometry

| Ionization Method | Expected m/z | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ = 141.05, [M-H]⁻ = 139.03 | Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source. |

Applications in Drug Discovery and Signaling Pathways

Derivatives of fluoropyridine boronic acids are valuable intermediates in the synthesis of biologically active compounds. Two notable areas of application are in the development of kinase inhibitors and antibacterial agents.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for anticancer therapies.[7] The synthesis of potent Aurora kinase inhibitors often involves the use of fluorinated pyridine moieties, which can be introduced via Suzuki-Miyaura coupling with reagents like this compound.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoropyridine-2-boronic Acid with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction between 6-Fluoropyridine-2-boronic acid and various aryl bromides. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate novel biaryl and hetero-biaryl structures, which are pivotal in the development of new pharmaceuticals and functional materials.

The presence of the fluorine atom on the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions, making 6-fluoropyridyl moieties valuable building blocks in drug discovery. However, the coupling of 2-substituted pyridine boronic acids presents unique challenges, including the potential for nitrogen-palladium coordination, which can inhibit the catalyst, and a higher propensity for protodeboronation.[1][2] This guide offers detailed protocols and optimized reaction conditions to address these challenges and achieve successful couplings.

I. Overview and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (aryl bromides).[3] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Key factors for a successful coupling include:

-

Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the catalytic species.[2]

-

Base: An appropriate base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction yield and must be compatible with the functional groups on the substrates.[5]

-

Solvent: The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base. A mixture of an organic solvent and water is often used.[3]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the degradation of the catalyst and the homocoupling of the boronic acid. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

II. Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium(II) Pre-catalyst

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (deionized, degassed)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

-

In a separate vial, prepare the catalyst mixture by adding palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

-

Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of inert gas, add the catalyst mixture to the Schlenk flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Place the flask in a preheated oil bath and stir at 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Palladium(0) Pre-catalyst

This protocol utilizes a Pd(0) source, which can sometimes offer faster reaction times.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Appropriate phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand)

-

Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

-

Toluene or 1,2-Dimethoxyethane (DME) (anhydrous, degassed)

-

Water (deionized, degassed, if using K₂CO₃)

Procedure:

-

To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

-

Add the palladium catalyst, Pd₂(dba)₃ (0.01-0.03 equiv), and the phosphine ligand (0.04-0.12 equiv).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe. If using potassium carbonate, a mixture of organic solvent and water is recommended. If using potassium fluoride, an anhydrous solvent can be used.

-

Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

III. Data Presentation: Representative Yields

| Entry | Pyridylboronic Acid Derivative | Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 |

| 2 | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 |

| 3 | 2-Pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 91 |

| 4 | 2-Pyridylboronate | 4-Bromoisoquinoline | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 |

| 5 | 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good |

| 6 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good |

| 7 | 2-Pyridylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 63 |

Ligand 1 and Ligand 2 in the table refer to specific phosphite or phosphine oxide ligands as reported in the cited literature and are used to indicate that specialized ligands are often necessary for high yields.[1]

IV. Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocol for Chan-Lam Amination using 6-Fluoropyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam amination is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves the coupling of an aryl boronic acid with an amine in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[1] Compared to other methods for C-N bond formation, such as the Buchwald-Hartwig amination, the Chan-Lam coupling often utilizes less expensive copper catalysts and can be performed under milder, aerobic conditions.[1]

This application note provides a detailed protocol for the Chan-Lam amination specifically utilizing 6-Fluoropyridine-2-boronic acid. The presence of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid, making a tailored protocol essential for achieving optimal results. The resulting N-aryl-6-fluoropyridin-2-amine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Reaction Principle